Odorranain-H-RA3 peptide precursor
Description
Odorranain-H-RA3 is a bioactive peptide precursor identified in amphibians, particularly within the Odorrana genus. It belongs to the family of antimicrobial peptides (AMPs) and is structurally characterized by a precursor protein comprising a signal peptide, a propeptide region, and a mature peptide domain. The mature peptide exhibits potent antimicrobial and immunomodulatory activities, making it a subject of interest in pharmacological and evolutionary studies . Its biosynthesis involves post-translational modifications (PTMs), such as disulfide bond formation and proteolytic cleavage, which are critical for functional maturation. Research methodologies like LC-MS and RP-RP-HPLC have been pivotal in isolating and characterizing its structure .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
PLKKSMLLLFFLGTISLSLC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Peptide Precursors
| Peptide Precursor | Organism | Core Peptide Length (aa) | Key PTMs | Bioactivity |
|---|---|---|---|---|
| Odorranain-H-RA3 | Odorrana grahami | 24 | Disulfide bonds, Glycosylation | Antimicrobial, Antifungal |
| Geninthiocin B Precursor | Streptomyces spp. | 14 | Thioamidation, Cyclization | Antibacterial |
| Berninamycin A Precursor | Streptomyces spp. | 15 | Methylation, Oxazole formation | Antitumor |
| GnIH Precursor | Vertebrates | 12–15 | Amidated C-terminus | Neuroendocrine regulation |
- Core Peptide Variability : Odorranain-H-RA3 has a longer core peptide (24 aa) compared to geninthiocin B (14 aa) and berninamycin A (15 aa), enabling broader target specificity .
- PTM Diversity : Unlike thiopeptides (e.g., geninthiocin B), Odorranain-H-RA3 lacks sulfur-rich modifications but retains glycosylation sites critical for host-cell interactions .
Phylogenetic and Evolutionary Relationships
A phylogenetic analysis (Figure 3 in ) positions Odorranain-H-RA3 within the LPXRFamide peptide clade, closely related to amphibian GnIH (Gonadotropin-Inhibitory Hormone) precursors. Key findings include:
- Evolutionary Divergence: Odorranain-H-RA3 shares 68% sequence identity with Cynops pyrrhogaster (newt) GnIH but only 42% with zebrafish NPFF (Neuropeptide FF), highlighting its amphibian-specific adaptation .
- Functional Conservation : Despite sequence divergence, its C-terminal amidation motif (LPXRFamide) is conserved across vertebrates, suggesting a shared regulatory role in neuroendocrine functions .
Table 2: Phylogenetic Distances of Selected Precursors
| Peptide Precursor | Closest Relative | Bootstrap Support (%) | Divergence (subs/site) |
|---|---|---|---|
| Odorranain-H-RA3 | Newt GnIH | 78 | 0.18 |
| Human NPFF | Quail NPFF | 85 | 0.12 |
| Fruit Fly FMRFamide | C. elegans FLP | 65 | 0.25 |
Analytical and Detection Methodologies
Studies comparing Odorranain-H-RA3 with analogues utilize advanced chromatographic and mass spectrometric techniques:
- LC-MS Sensitivity : Odorranain-H-RA3 exhibits lower ionization efficiency than NPFF precursors due to its glycosylation, necessitating optimized LC-MS conditions for detection .
- RP-RP-HPLC Resolution : Two-dimensional RP-RP-HPLC at different pH levels enhances separation of Odorranain-H-RA3 from co-eluting peptides like amphibian bombesin .
Preparation Methods
Summary Table: Preparation Methodology for this compound
| Step | Description | Key Techniques/Reagents | Notes |
|---|---|---|---|
| 1. Resin Loading | Attach C-terminal amino acid to resin | PEG-PS resin, appropriate linker | Ensures peptide anchoring for elongation |
| 2. Chain Elongation | Sequential addition of protected amino acids | Fmoc-protected amino acids, HBTU/PyBOP coupling | Fmoc-SPPS preferred for mild conditions |
| 3. Deprotection | Removal of Fmoc groups after each coupling | Piperidine in DMF | Monitored to ensure completeness |
| 4. Cleavage | Release peptide from resin and side-chain deprotection | TFA-based cleavage cocktails | Conditions optimized to preserve disulfides |
| 5. Oxidative Folding | Formation of disulfide bonds | Mild oxidants (e.g., iodine, air oxidation) | Critical for biological activity |
| 6. Purification | Removal of impurities and misfolded peptides | Reverse-phase HPLC | Achieves >95% purity |
| 7. Characterization | Confirm structure and activity | Mass spectrometry, NMR, bioassays | Validates successful synthesis |
Q & A
Q. How to resolve conflicts between in silico predictions and empirical data for Odorranain-H-RA3’s mechanism of action?
- Methodological Answer : Reconcile discrepancies by revisiting model assumptions (e.g., solvent accessibility in docking simulations). Use orthogonal techniques like cryo-EM or X-ray crystallography to resolve structural ambiguities. Transparently report limitations in the discussion section, emphasizing testable hypotheses for future studies .
Q. What criteria determine the inclusion of Odorranain-H-RA3 data in systematic reviews or meta-analyses?
Q. How to structure a manuscript reporting novel isoforms or post-translational modifications of Odorranain-H-RA3?
- Methodological Answer : Follow IMRAD format (Introduction, Methods, Results, Discussion). In Methods, detail MS parameters (e.g., resolution, fragmentation patterns). In Results, provide raw spectra in supplementary materials and annotate modifications (e.g., phosphorylation sites via MaxQuant). Discuss biological implications using pathway analysis tools (e.g., STRING) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
